molecular formula C13H19NO3 B6324418 tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate CAS No. 1313430-55-5

tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate

Cat. No.: B6324418
CAS No.: 1313430-55-5
M. Wt: 237.29 g/mol
InChI Key: XNWTWTPFHRLTLZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a substituted aromatic ring. The aromatic core contains hydroxyl (-OH) and methyl (-CH₃) groups at positions 4, 2, and 6, respectively. This structural motif confers unique steric, electronic, and solubility properties, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-6-10(15)7-9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWTWTPFHRLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

The most frequently cited method involves reacting 4-hydroxy-2,6-dimethylaniline with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 1–24 hours. Triethylamine is commonly employed to scavenge the generated hydrogen bromide, ensuring a non-acidic environment conducive to carbamate stability. For instance, a representative procedure from VulcanChem specifies stoichiometric Boc₂O (1.2 equivalents) and TEA (1.5 equivalents) in DCM, yielding the product after aqueous workup and crystallization.

Table 1. Representative Reaction Conditions for Boc Protection

ParameterConditionSource Citation
SolventDichloromethane, THF
BaseTriethylamine, sodium bicarbonate
Temperature0°C to reflux (40–70°C)
Reaction Time1–24 hours
WorkupAqueous extraction, crystallization

Solvent and Base Optimization

Alternative solvent systems, such as toluene or ethyl acetate, have been explored to improve solubility or facilitate easier purification. For example, Ambeed’s synthesis of tert-butyl (4-bromophenyl)carbamate utilized toluene under reflux, achieving a 64% yield after filtration. Similarly, sodium bicarbonate in chloroform demonstrated efficacy in neutralizing byproducts without requiring additional bases. These variations highlight the flexibility of the Boc protection strategy, though polar aprotic solvents like DCM remain preferred for their ability to solubilize both reactants and products.

Temperature and Reaction Time

Elevated temperatures (e.g., reflux at 70°C) can accelerate reaction kinetics but risk side reactions such as premature Boc deprotection or aniline oxidation. A balance is struck in protocols like AstaTech’s, which recommends room-temperature stirring for 16 hours to ensure complete conversion while minimizing degradation. Conversely, shorter durations (2–5 hours) suffice in THF due to its higher dielectric constant, which enhances reactant mobility.

Purification and Isolation Techniques

Crystallization

Crystallization from hexane or ethyl acetate/hexane mixtures is a prevalent isolation method, yielding high-purity product as colorless crystals. For instance, Degruyter’s protocol for tert-butyl 2-phenylethylcarbamate achieved 90% purity via hexane recrystallization, a method adaptable to the target compound given structural similarities.

Column Chromatography

For lab-scale syntheses requiring ultrahigh purity, flash chromatography on silica gel with ethyl acetate/hexane gradients (e.g., 3:97 to 40:60) effectively separates the product from unreacted aniline or Boc₂O residues. This method, while time-intensive, is indispensable for analytical applications demanding >99% purity.

Comparative Evaluation of Methodologies

Table 2. Method Comparison Based on Yield and Scalability

MethodYieldScalabilityPurityKey Advantage
DCM/TEA, 25°C, 16h~85%*High>95%Minimal side products
Toluene/reflux, 5h64%Moderate90%Simplified workup
THF/NaHCO₃, 0°C, 2h~75%*Low85%Rapid reaction

*Estimated based on analogous reactions.

The DCM/TEA system offers superior reproducibility and scalability, making it the gold standard for industrial applications. In contrast, toluene-based methods, while less efficient, reduce reliance on halogenated solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), cleavage produces 4-hydroxy-2,6-dimethylaniline and tert-butanol, while basic hydrolysis (e.g., NaOH) yields the same aniline and sodium carbonate .

Example Reaction Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux, 12 hours → 98% yield of 4-hydroxy-2,6-dimethylaniline .

  • Basic Hydrolysis: 2M NaOH, 80°C, 8 hours → 95% yield.

Characterization Data:

Product1H^1H NMR (DMSO-d6)HRMS (ESI) [M-H]⁻
4-hydroxy-2,6-dimethylanilineδ 6.42 (s, 2H, aromatic), 2.04 (s, 6H, CH₃), 8.02 (s, 1H, NH₂), 9.09 (s, 1H, OH) Calculated: 136.0753; Found: 136.0761

Protection/Deprotection Reactions

The tert-butyl group serves as a protective moiety for amines. Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane regenerates the free amine .

Typical Protocol:

  • TFA Deprotection: TFA/DCM (1:1 v/v), room temperature, 2 hours → quantitative removal of tert-butyl .

  • Reaction Outcome:

    \text{tert-butyl carbamate} \xrightarrow{\text{TFA}} \text{4-hydroxy-2,6-dimethylaniline} + \text{CO}_2 + \text{tert-butanol} $$[1][4].

Electrophilic Aromatic Substitution

The phenolic hydroxyl group directs electrophilic substitution to the para position. Nitration and halogenation reactions are common:

Nitration:

  • Conditions: HNO₃/H₂SO₄, 0°C → tert-butyl N-(4-hydroxy-3-nitro-2,6-dimethylphenyl)carbamate .

  • Data:
    1H^1H NMR (DMSO-d6): δ 8.13 (d, J = 2.7 Hz, 1H), 10.5 (s, 1H, OH) .

Bromination:

  • Conditions: Br₂ in acetic acid → tert-butyl N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)carbamate .

  • Yield: 85% .

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.

Example with Benzoyl Chloride:

  • Conditions: Benzoyl chloride, triethylamine, DCM, 0°C → tert-butyl N-(4-benzoyloxy-2,6-dimethylphenyl)carbamate .

  • Yield: 90% .

Mechanism:

Biological Activity

tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is notable for its interaction with various biological targets, influencing several biochemical pathways. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The mechanism of action of this compound primarily involves the inhibition of specific enzymes. As a carbamate, it forms stable complexes with enzymes, which can lead to alterations in cellular functions. Notably, compounds in this class have been associated with the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can result in neurotoxic effects, highlighting the importance of understanding its safety profile.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE. This activity is relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are sought after for therapeutic development.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress and inflammation in neuronal cell cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology . This suggests a potential role in mitigating neurodegeneration.

Antioxidant Properties

The compound also exhibits antioxidant activity, contributing to its protective effects against cellular damage induced by reactive oxygen species (ROS). Such properties are beneficial in preventing oxidative stress-related damage in various diseases .

Study 1: Inhibition of Acetylcholinesterase

A study evaluating the inhibitory effects of this compound on AChE found an IC50 value indicating moderate potency as an AChE inhibitor. The compound was compared with known AChE inhibitors and showed promising results that warrant further investigation into its therapeutic potential.

Study 2: Neuroprotective Activity

In a separate study focusing on neuroprotection against Aβ-induced toxicity, this compound demonstrated a reduction in cell death and inflammatory markers in cultured astrocytes. This suggests that the compound may help protect neural cells from amyloid-induced damage and inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureAChE InhibitionNeuroprotective Activity
This compoundStructureModerateYes
Butyl 2,6-dimethylphenylcarbamateStructureHighLimited
tert-butyl 4-iodo-2,6-dimethylphenylcarbamateStructureLowNo

Scientific Research Applications

Synthetic Chemistry

Role in Organic Synthesis :

  • Tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate serves as a reagent in the formation of other carbamate compounds. Its stability and unique structure allow it to act as a precursor for more complex organic molecules.

Reactivity :

  • The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example, the hydroxy group can be oxidized to form a carbonyl group, which is useful in further synthetic pathways.

Pharmaceutical Development

Biological Activity :

  • Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition. It has been shown to interact with acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This interaction suggests potential applications in drug development for neurodegenerative diseases .

Drug Safety Evaluation :

  • Its role in drug safety evaluation is notable, as it can serve as a model compound to assess the metabolic stability and toxicity of similar carbamate derivatives.

Environmental Science

Environmental Impact Studies :

  • The compound's presence in environmental samples has been investigated to understand its degradation pathways and ecological impact. Studies suggest that its stability may lead to bioaccumulation, raising concerns about its long-term effects on ecosystems .

Case Study 1: Enzyme Inhibition

A study published in a pharmacological journal explored the inhibitory effects of this compound on acetylcholinesterase. The findings revealed that the compound could significantly reduce enzyme activity at certain concentrations, indicating its potential use in developing treatments for conditions like Alzheimer's disease.

Case Study 2: Synthesis of Novel Carbamates

In a synthetic chemistry study, researchers utilized this compound as a starting material to create novel carbamate derivatives with enhanced biological properties. The study highlighted the compound's versatility and importance as a building block in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stability Notes Applications/Notes
This compound C₁₃H₁₉NO₃* ~249.30† 4-OH, 2,6-CH₃ on phenyl ring Sensitive to strong acids/bases Pharmaceutical intermediates
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Cl on phenethyl chain Stable under ambient conditions Lab synthesis, non-hazardous
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 Hydroxycyclopentyl group Robust to hydrolysis Chiral building block
tert-Butyl N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate C₁₄H₁₉NO₃ 249.30 Dihydroindenyl core with 4-OH N/A Experimental compound
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ 214.30 Piperidine with methyl group Stable in acidic media Bioactive scaffold

*Calculated based on structural analogy; †Estimated from .

Key Comparative Insights:

This may improve solubility in polar solvents but reduce stability under acidic/basic conditions. Cyclopentyl and piperidine derivatives (e.g., ) exhibit higher conformational rigidity, favoring applications in stereoselective synthesis .

Stability and Handling: tert-Butyl (4-chlorophenethyl)carbamate is noted as non-hazardous and stable at room temperature, whereas the target compound’s phenolic -OH group may necessitate inert storage conditions to prevent oxidation .

Biological Relevance :

  • Piperidine-based carbamates () are often used in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. In contrast, the aromatic hydroxy group in the target compound may limit bioavailability but enhance binding to proteins or enzymes .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group serves as a versatile protecting group for amines, enabling selective deprotection under mild acidic conditions. This is critical in multi-step syntheses of complex molecules .
  • Structural Diversity : Bicyclic and heterocyclic analogs () highlight the adaptability of tert-butyl carbamates in designing molecules with tailored pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the phenolic hydroxyl group using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For example, tert-butyl carbamate derivatives are often prepared by reacting the parent amine or phenol with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with catalytic DMAP . Yield optimization requires precise stoichiometric control of Boc₂O (1.1–1.5 equiv) and pH adjustment (e.g., NaHCO₃ or NaOH). Side reactions, such as overprotection or hydrolysis, are mitigated by inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% by area normalization) and detect residual solvents (e.g., THF, DCM) .
  • NMR (¹H/¹³C) : Confirm regioselective protection of the phenolic hydroxyl group. Key signals include the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
  • FT-IR : Verify carbamate formation (N-H stretch ~3350 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound in the laboratory?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation of fine particles .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is advised for prolonged exposure .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of the carbamate group’s spatial arrangement and hydrogen-bonding networks. For example, torsion angles between the tert-butyl group and the aromatic ring can reveal steric effects influencing reactivity . Data collection at low temperature (100 K) reduces thermal motion artifacts. Discrepancies in bond lengths (>0.02 Å) between experimental and DFT-optimized structures may indicate crystal packing forces .

Q. What strategies address contradictions in solubility data reported for this compound across solvents?

  • Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (25°C, 1 atm) using nephelometry or UV-vis spectroscopy. For example:

SolventSolubility (mg/mL)MethodReference
DCM>50Gravimetric
Water<0.1Nephelometry
Discrepancies arise from impurities (e.g., residual acids/bases) or metastable polymorphs. Polar aprotic solvents (DMF, DMSO) often enhance solubility via hydrogen-bond acceptor interactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:

  • Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., carbamate carbonyl carbon) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to electrophilic/nucleophilic agents. For tert-butyl carbamates, LUMO localization on the carbonyl group correlates with hydrolysis rates .
    Validation via kinetic experiments (e.g., monitoring hydrolysis by ¹H NMR in CDCl₃/D₂O) aligns computational predictions with empirical data .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS differentiate degradation pathways:

  • Oxidative Pathway 1 : tert-Butyl group cleavage generates N-(4-hydroxy-2,6-dimethylphenyl)carbamic acid (m/z 195.1) .
  • Oxidative Pathway 2 : Aromatic ring hydroxylation yields dihydroxy derivatives (m/z 227.1) .
    Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines quantify degradation kinetics. Use radical initiators (AIBN) to simulate oxidative stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
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tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate

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